N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide - 946244-17-3

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide

Catalog Number: EVT-3132697
CAS Number: 946244-17-3
Molecular Formula: C28H33N3O
Molecular Weight: 427.592
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the provided papers don't detail the specific synthesis of this exact molecule, analogous compounds with similar structural features have been synthesized using various methods. [, , , , , , , , , ] A likely synthetic route could involve the following steps:

Mechanism of Action
  • Interaction with G protein-coupled receptors (GPCRs): The presence of the 3,4-dihydroisoquinoline and benzamide moieties suggests potential interactions with GPCRs, which are common targets for drugs. [, , , ]
  • Inhibition of enzymes: This compound could potentially inhibit enzymes involved in various biological pathways, similar to compounds described in the papers. [, , , , ]
  • Modulation of ion channels: The compound might interact with ion channels, influencing cellular excitability and signaling. [, , , ]
Applications
  • Drug discovery: This compound could serve as a starting point for the development of new drugs targeting GPCRs, enzymes, or ion channels involved in various diseases. [, , , , , , , , , ]
  • Chemical biology: It could be used as a probe to investigate specific biological pathways or as a tool for chemical modifications of biomolecules. [, , , , ]

Toremifene

Compound Description: Toremifene, specifically the citrate salt form, is an antiestrogen drug widely used for the treatment and prevention of human breast cancer. [ [] ]

(3Z)-4-{4-[2-(dimethylamino) ethoxy] phenyl}-3,4-diphenylbut-3-en-1-ylN,N-bis[2-(2,6-dioxomorpholin-4-yl)ethyl]glycinate (TOR-DTPA)

Compound Description: This compound is a hydrophilic, anionic derivative of Toremifene attached to diethylenetriamine pentaacetic acid (DTPA). It was synthesized to develop a radioligand for imaging breast tumors. [ [] ] It exhibits estrogen-receptor specificity, particularly for breast tissue. [ [] ]

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile

Compound Description: This compound is an α-amino nitrile synthesized using a modified Strecker reaction. [ [] ]

N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine Derivatives

Compound Description: This series of compounds, with a quinazoline scaffold, were investigated as P-glycoprotein (P-gp) inhibitors to reverse multidrug resistance in cancer chemotherapy. [ [] ] One particularly promising compound (12k) demonstrated high potency, low cytotoxicity, and a long duration of action in reversing doxorubicin resistance. [ [] ]

6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinolines

Compound Description: This series of compounds were designed and synthesized as potential P-glycoprotein (P-gp) modulators for reversing multidrug resistance in cancer. [ [] ] Compound 7h within this series showed high potency, low cytotoxicity, and a long duration of action in reversing doxorubicin resistance. [ [] ]

N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide Derivatives

Compound Description: This series of compounds were designed and synthesized as potential P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance. [ [] ]

Properties

CAS Number

946244-17-3

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-dimethylbenzamide

Molecular Formula

C28H33N3O

Molecular Weight

427.592

InChI

InChI=1S/C28H33N3O/c1-20-9-10-24(17-21(20)2)28(32)29-18-27(23-11-13-26(14-12-23)30(3)4)31-16-15-22-7-5-6-8-25(22)19-31/h5-14,17,27H,15-16,18-19H2,1-4H3,(H,29,32)

InChI Key

GTSZTLQIHMEWHX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.